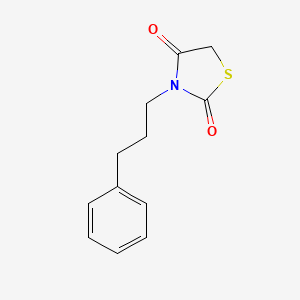

3-(3-Phenylpropyl)-1,3-thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

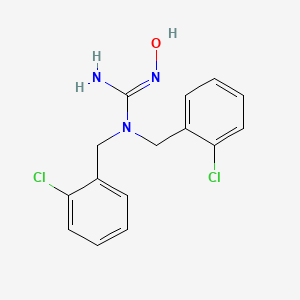

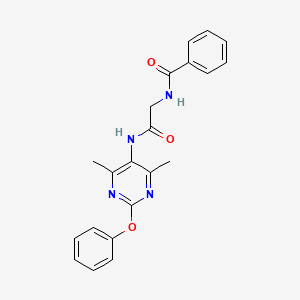

The compound “3-(3-Phenylpropyl)-1,3-thiazolidine-2,4-dione” is a complex organic molecule. Based on its name, it likely contains a thiazolidine core (a five-membered ring containing nitrogen and sulfur), substituted with a 3-Phenylpropyl group .

Synthesis Analysis

While specific synthesis methods for “3-(3-Phenylpropyl)-1,3-thiazolidine-2,4-dione” were not found, a study on the production of 3-phenylpropanol, a related compound, was identified. This study used a retrobiosynthesis approach, designing a novel 3-phenylpropanol biosynthetic pathway extending from L-phenylalanine .

Applications De Recherche Scientifique

Dual Inhibitor of Signaling Pathways

A derivative of thiazolidine-2,4-dione has been identified as a dual inhibitor of the Raf/MEK/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades. This compound inhibited cell proliferation, induced early apoptosis, and arrested cells in the G(0)/G(1) phase in human leukemia U937 cells, indicating its potential as a lead compound for developing novel anticancer agents (Li et al., 2010).

Anticancer Activity

Novel thiazolidine-2,4-dione derivatives have been designed, synthesized, and evaluated for potential anti-cancer activity. These compounds exhibited significant cytotoxic activity against selected human cancer cell lines, with specific derivatives showing comparable activity to adriamycin, a standard anti-cancer drug. Molecular modeling studies highlighted the importance of the electron-withdrawing group at the 2 position of the phenyl ring attached to the oxadiazole of the thiazolidine-2,4-dione scaffold for better anti-cancer activity (Asati & Bharti, 2018).

Antimicrobial Activity

A series of thiazolidine-2,4-dione derivatives exhibited good activity against gram-positive bacteria, showcasing the compound's potential in antimicrobial applications. Specifically, one compound demonstrated potent activity against Staphylococcus aureus and Bacillus subtilis, showing superior antifungal activity compared to the reference drug, fluconazole (Prakash et al., 2011).

ERK1/2 Inhibitors

Analogues of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, acting as putative substrate-specific ERK1/2 inhibitors, were synthesized and characterized. Shifting the ethoxy substitution from the 4- to the 2-position on the phenyl ring significantly improved their functional activities in inhibiting cell proliferation and inducing apoptosis, marking them as potential leads for developing ERK1/2 substrate-specific inhibitors (Li et al., 2009).

Orientations Futures

Mécanisme D'action

Target of Action

Related compounds such as 3-phenylpropionic acid have been shown to interact with enzymes like aspartate aminotransferase, aromatic-amino-acid aminotransferase, and aminotransferase . These enzymes play crucial roles in various metabolic processes, including amino acid metabolism.

Mode of Action

For instance, 3-phenylpropionic acid, a structurally similar compound, has been shown to interact with its targets, leading to changes in enzymatic activity .

Biochemical Pathways

Research on gut microbiota-derived 3-phenylpropionic acid, a related compound, suggests that it promotes intestinal epithelial barrier function via ahr signaling . This pathway plays a critical role in maintaining intestinal homeostasis and protecting against pathogens and toxins .

Pharmacokinetics

For instance, 3-phenylpropionic acid is known to be metabolized in the liver, and most of the drug is excreted in the urine . These properties can impact the bioavailability of the compound.

Result of Action

Related compounds such as 3-phenylpropionic acid have been shown to enhance the function of the intestinal epithelial barrier . This could potentially lead to improved protection against pathogens and toxins.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(3-Phenylpropyl)-1,3-thiazolidine-2,4-dione. For instance, the presence of certain gut microbes can influence the production and action of related compounds like 3-phenylpropionic acid . Additionally, factors such as pH, temperature, and the presence of other compounds can also affect the stability and efficacy of the compound.

Propriétés

IUPAC Name |

3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c14-11-9-16-12(15)13(11)8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAPPPOKFFBNAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Phenylpropyl)-1,3-thiazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(4-Fluorophenyl)-8-methyl-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2843096.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2843100.png)

![N-(1-cyanocyclopentyl)-2-{[2-fluoro-4-(propan-2-yloxy)phenyl]amino}acetamide](/img/structure/B2843107.png)

![2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2843116.png)